molecular formula C17H11BrN6O5 B11487832 N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11487832
M. Wt: 459.2 g/mol
InChI Key: UZJYFMNLDQLWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining multiple functional groups, including a bromofuran, oxadiazole, nitropyrazole, and acetamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:

    Formation of 5-bromofuran-2-yl derivative: This step involves the bromination of furan to obtain 5-bromofuran.

    Synthesis of 1,2,4-oxadiazole ring: The 5-bromofuran-2-yl derivative is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.

    Coupling with phenyl ring: The oxadiazole derivative is coupled with a phenyl ring through a suitable linker.

    Introduction of nitropyrazole: The phenyl derivative is then reacted with 4-nitro-1H-pyrazole to introduce the nitropyrazole moiety.

    Formation of acetamide: Finally, the compound is acetylated to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amine group.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion of nitro group to amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of bromofuran, oxadiazole, nitropyrazole, and acetamide moieties in this compound provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H11BrN6O5

Molecular Weight

459.2 g/mol

IUPAC Name

N-[4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H11BrN6O5/c18-14-6-5-13(28-14)17-21-16(22-29-17)10-1-3-11(4-2-10)20-15(25)9-23-8-12(7-19-23)24(26)27/h1-8H,9H2,(H,20,25)

InChI Key

UZJYFMNLDQLWBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(O3)Br)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.